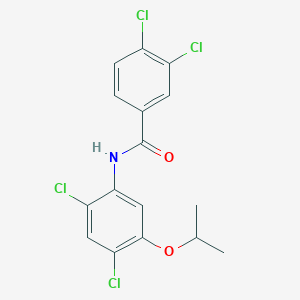

3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide is a chemical compound with the CAS number 338961-14-1 . It is used for research purposes.

Physical And Chemical Properties Analysis

This compound has a molecular weight of 393.09. Other physical and chemical properties such as melting point, boiling point, and density are important for handling and storage but are not available in the sources I found .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

The synthesis of various thiourea derivatives, including those related to the target compound, has been investigated for their potential antimicrobial activities. These derivatives have shown significant anti-pathogenic activity, particularly against bacterial strains known for biofilm formation, such as Pseudomonas aeruginosa and Staphylococcus aureus. The presence of chlorinated phenyl substituents in the thiourea moiety has been correlated with enhanced antimicrobial efficacy, suggesting potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).

Development of Polyamides

Research into the development of polyamides based on bis(ether-carboxylic acid) or bis(ether amine) derived from specific phenols, including those structurally related to the target compound, has been conducted. These polyamides exhibit excellent thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films. Such properties make them suitable for various applications, including high-performance materials that require resistance to heat and chemicals (Hsiao, Yang, & Chen, 2000).

Supramolecular Packing Motifs

Studies on supramolecular packing motifs have highlighted the self-assembly of compounds into π-stacked rods encased in triply helical hydrogen-bonded amide strands. Such structural organization suggests potential applications in the design of columnar liquid crystals and materials with unique optical and electronic properties, opening avenues for research into novel modes of molecular organization (Lightfoot, Mair, Pritchard, & Warren, 1999).

Heterocyclic Synthesis

The synthesis of new heterocyclic compounds, including those related to the target compound, has been explored for their potential as antibiotic and antibacterial drugs. This research underscores the compound's utility in drug development, particularly in synthesizing compounds with improved antibacterial properties (Ahmed, 2007).

Novel Aromatic Polyamides

Research into novel aromatic polyamides based on multi-ring flexible dicarboxylic acids, related to the target compound, has been conducted. These polyamides demonstrate high molecular weight, amorphous nature, excellent solubility, and good mechanical properties, suggesting their potential use in creating tough, flexible, and transparent films for various industrial applications (Hsiao & Chang, 1996).

Safety and Hazards

Like many chemical compounds, handling this compound requires precautions to prevent harm. It’s important to avoid breathing in the compound and to avoid contact with skin and eyes. If contact occurs, wash with plenty of soap and water . Always use this compound in a well-ventilated area and store in a tightly closed container .

Propriétés

IUPAC Name |

3,4-dichloro-N-(2,4-dichloro-5-propan-2-yloxyphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl4NO2/c1-8(2)23-15-7-14(12(19)6-13(15)20)21-16(22)9-3-4-10(17)11(18)5-9/h3-8H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJPLDDGNAMMKDL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C(=C1)NC(=O)C2=CC(=C(C=C2)Cl)Cl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl4NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2,4-dichloro-5-isopropoxyphenyl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B2716494.png)

![N-[2-(6-Methoxy-1H-benzimidazol-2-yl)ethyl]-N-methylbut-2-ynamide](/img/structure/B2716497.png)

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

![N-(2-furylmethyl)-3-(4-methylphenyl)-5-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2716502.png)

![Ethyl [(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetate](/img/structure/B2716507.png)

![3-methyl-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2716511.png)

![N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2716513.png)